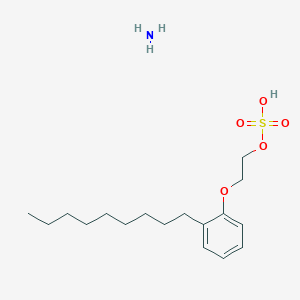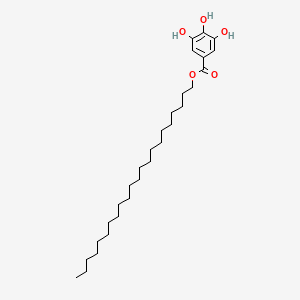![molecular formula C13H22O2 B14351056 Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- CAS No. 98506-58-2](/img/structure/B14351056.png)
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework and the presence of multiple functional groups, including hydroxyl and methylene groups. The bicyclo[3.3.1]nonane skeleton is a common motif in many natural products and synthetic compounds, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-diol: Similar in structure but lacks the methylene group.
Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.
2,6-Dimethylbicyclo[3.3.1]nonane: Similar framework with different substituents.
Uniqueness
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is unique due to its specific combination of functional groups and rigid bicyclic structure.
Propiedades
| 98506-58-2 | |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane-2,3-diol |
InChI |
InChI=1S/C13H22O2/c1-8-9-5-6-12(2,3)10(8)7-11(14)13(9,4)15/h9-11,14-15H,1,5-7H2,2-4H3 |
Clave InChI |
NDZPXEMTGZWBCT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2C(=C)C1CC(C2(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



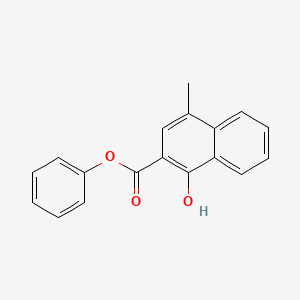
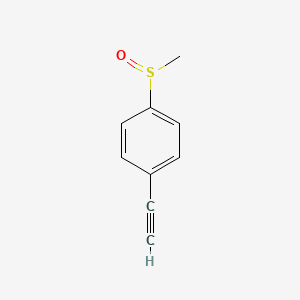
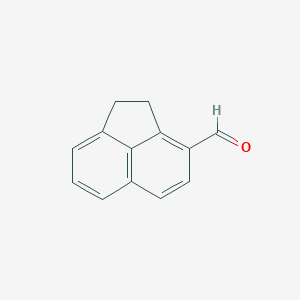
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
